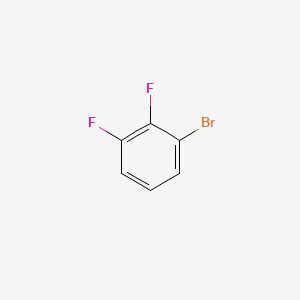

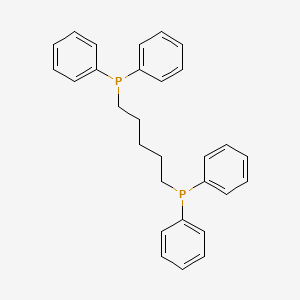

![molecular formula C13H11BrF3NO B1273090 1-[2-溴-4-(三氟甲氧基)苯基]-2,5-二甲基-1H-吡咯 CAS No. 257285-02-2](/img/structure/B1273090.png)

1-[2-溴-4-(三氟甲氧基)苯基]-2,5-二甲基-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

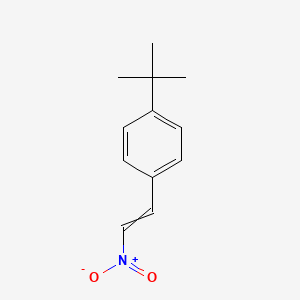

The compound "1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a concise and environmentally friendly approach that yields up to 98% of the desired product . Another method includes the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes .

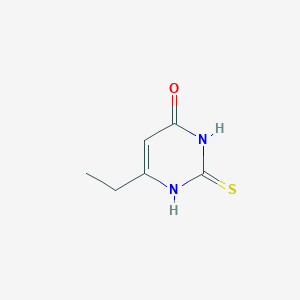

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized by X-ray crystallography, as demonstrated in the study of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester. The crystal structure revealed a planar heterocyclic pyrrole ring with a phenyl ring rotated out of the plane, and the presence of N-H...O hydrogen bonds contributing to the supramolecular aggregation .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the study of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed the formation of a dimer through intermolecular heteronuclear hydrogen bonding (NH...O), with a binding energy of 15.54 kcal/mol . Similarly, the formation of dimers and chains of rings through hydrogen bonding was observed in other pyrrole derivatives .

Physical and Chemical Properties Analysis

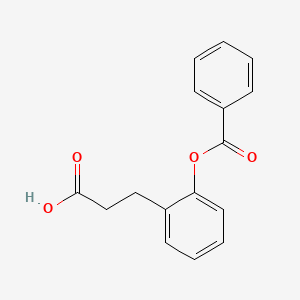

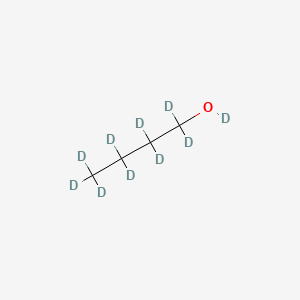

The physical properties of pyrrole derivatives, such as solubility, can be significantly influenced by temperature and solvent. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione was found to increase with temperature and varied across different solvents, with the highest solubility observed in DMF, NMP, and DMSO . Additionally, the conformational analysis of related compounds, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, can provide insights into the potential barriers for internal rotation and the influence of solvent molecules on the structure .

Relevant Case Studies

Pyrrole derivatives have been studied for their affinity to dopamine receptors, as seen in the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues. These compounds showed increased selectivity for dopamine D3 receptors, with potential applications in studying the functional role of these receptors in vivo . Additionally, the biological activities of pyrrole derivatives, such as anticancer, antidiabetic, and anti-inflammatory properties, have been a subject of interest in various research studies .

科学研究应用

溶解性和溶剂效应

对1-(2-溴苯基)-吡咯-2,5-二酮在各种溶剂中的溶解性进行了研究。这项研究对于了解类似化合物的溶解特性至关重要,包括1-[2-溴-4-(三氟甲氧基)苯基]-2,5-二甲基-1H-吡咯在不同溶剂中的溶解性,这对它们在科学研究中的应用至关重要(Li, Li, Gao, & Lv, 2019)。

电子和结构性质

对吡咯中电子相互作用的铁中心进行的研究,类似于所讨论的化合物,揭示了它们的电子和结构性质。这样的研究对于电子性质对吡咯的应用至关重要(Hildebrandt, Schaarschmidt, & Lang, 2011)。

发光性质

关于含有吡咯[3,4-c]吡咯-1,4-二酮色团的高发光性聚合物的研究,与感兴趣的化合物密切相关,突显了其在开发具有独特光学性质材料方面的潜力(Zhang & Tieke, 2008)。

催化应用

关于将吡咯衍生物用作催化中的支持配体的研究表明在化学合成中具有潜在应用,展示了吡咯化合物在催化过程中的多功能性(Mazet & Gade, 2001)。

类似物的合成

吡咯类似物的合成及其对多巴胺受体的结合亲和力的研究,虽然与1-[2-溴-4-(三氟甲氧基)苯基]-2,5-二甲基-1H-吡咯没有直接关联,但展示了在合成和研究吡咯衍生物方面的更广泛研究范围(Mach et al., 2003)。

合成和反应性

对各种吡咯衍生物的合成和反应性的研究,包括对它们晶体结构的研究,为类似化合物的化学行为提供了宝贵的见解(Silva et al., 2005)。

安全和危害

属性

IUPAC Name |

1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNFFFYRXWGIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381816 |

Source

|

| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |

CAS RN |

257285-02-2 |

Source

|

| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

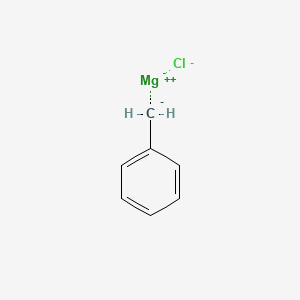

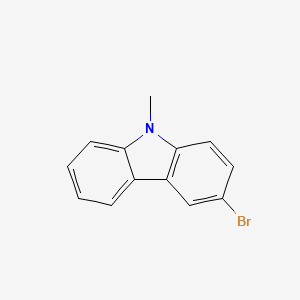

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)